(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid

Overview

Description

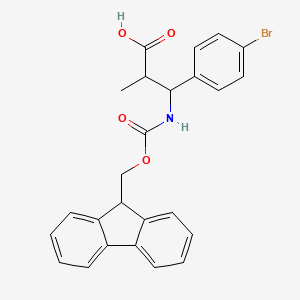

“(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid” is a chemical compound. It is also known as 4-[(tert-butyldimethylsilyl)oxy]butanoic acid . It has a molecular weight of 218.37 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of the compound is 4-(tert-butyldimethylsilyloxy)butanoic acid . The InChI code is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is an oil . It has a molecular weight of 218.37 . The storage temperature is 4°C .Scientific Research Applications

Gas Chromatography Applications

- Capillary Gas Chromatography of Metabolites: A method using capillary gas chromatography profiles the tert-butyldimethylsilyl derivatives of various metabolites, aiding in the diagnosis and follow-up of patients with functional tumors and inborn errors of metabolism (Muskiet et al., 1981).

- Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of amino acids as tert.-butyldimethylsilyl derivatives by GC-MS allows the separation and quantification of amino acids typically found in protein hydrolyzates, applicable to protein analysis (Mawhinney et al., 1986).

Synthesis and Chemical Analysis

- Synthesis of Optically Active Compounds: The chemical is used in the stereoselective synthesis of key intermediates for the production of 1,2-oxidized furofuran lignan, derived from L-glutamic acid (Yamauchi et al., 1999).

- Synthesis of Collagen Cross-Links: Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, is achieved using this chemical (Adamczyk et al., 1999).

Enantiomer Separation and Amino Acid Analysis

- Enantiomer Separation in Amino Acids: The tert-butyldimethylsilyl derivatives are used in capillary gas chromatography for the separation of amino acid enantiomers (Abe et al., 1994).

- Determination of Protein Amino Acids: This chemical facilitates the simultaneous derivatization of 22 protein amino acids to their tert-butyldimethylsilyl derivatives, allowing for their quantitative resolution by gas chromatography (Woo & Chang, 1993).

Advanced Molecular Studies

- 19F NMR Applications in Peptides: (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized using this chemical, show distinct conformational preferences in peptides and can be sensitively detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and neurotransmission .

Mode of Action

The compound contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protective group for alcohols . The TBDMS group increases the compound’s stability and resistance to unwanted reactions, allowing it to interact with its targets more effectively .

Biochemical Pathways

As an amino acid derivative, it may be involved in protein synthesis and other amino acid-related pathways .

Pharmacokinetics

The presence of the tbdms group may enhance the compound’s stability and resistance to metabolic degradation, potentially improving its bioavailability .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .

properties

IUPAC Name |

(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGDICOIJEWPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]](/img/structure/B2428166.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428167.png)

![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)

![3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428169.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide](/img/structure/B2428170.png)

![N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2428171.png)

![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)

![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)

![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)